molecular formula C7H5F2NO2 B1406232 3-(Difluoromethyl)pyridine-2-carboxylic acid CAS No. 1256794-75-8

3-(Difluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1406232
CAS No.: 1256794-75-8
M. Wt: 173.12 g/mol
InChI Key: YSKFTQKVLHFVKA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound that belongs to the class of pyridine carboxylic acids. The presence of the difluoromethyl group in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to participate in specific biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, leading to variations in metabolite levels and cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level triggers significant changes in cellular behavior .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, altering the flow of metabolites and affecting the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of a difluoromethyl group into a pyridine ring. One common method is the nucleophilic difluoromethylation of pyridine derivatives. For example, difluoromethyl 2-pyridyl sulfone can be used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes. These methods may include the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures to achieve the desired fluorination of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethylpyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions include difluoromethylpyridine N-oxides, difluoromethylpyridine alcohols, and various substituted difluoromethylpyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various applications .

Properties

IUPAC Name

3-(difluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFTQKVLHFVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249718
Record name 2-Pyridinecarboxylic acid, 3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-75-8
Record name 2-Pyridinecarboxylic acid, 3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256794-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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